
1-(2,6-Dichlorophenyl)-2-indolinone
Overview
Description
Diclofenac amide is a derivative of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). Diclofenac amide is primarily known for its anti-inflammatory, analgesic, and antipyretic properties. It is often used as a prodrug to reduce the gastrointestinal side effects associated with diclofenac .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diclofenac amide typically involves the amidation of diclofenac. One common method includes the reaction of diclofenac with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of diclofenac amide follows similar synthetic routes but on a larger scale. Continuous flow synthesis methods have been developed to improve efficiency and reduce waste. These methods involve the use of automated systems to control reaction conditions precisely, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Diclofenac amide undergoes various chemical reactions, including:
Oxidation: Diclofenac amide can be oxidized to form diclofenac.
Hydrolysis: In acidic or basic conditions, diclofenac amide can hydrolyze to produce diclofenac and the corresponding amine.
Substitution: Diclofenac amide can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products:
Oxidation: Diclofenac.
Hydrolysis: Diclofenac and the corresponding amine.
Substitution: Various substituted diclofenac derivatives.
Scientific Research Applications
Diclofenac amide has several scientific research applications:
Chemistry: Used as a model compound to study amide bond formation and hydrolysis.
Biology: Investigated for its interactions with biological membranes and proteins.
Medicine: Explored as a prodrug to improve the pharmacokinetic properties of diclofenac, reducing gastrointestinal side effects.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Diclofenac amide exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. The amide form is hydrolyzed in vivo to release the active diclofenac, which then exerts its pharmacological effects .
Comparison with Similar Compounds
Diclofenac: The parent compound, widely used as an NSAID.
Ibuprofen: Another common NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: An NSAID with a longer half-life compared to diclofenac.
Ketoprofen: An NSAID with potent anti-inflammatory effects
Uniqueness of Diclofenac Amide: Diclofenac amide is unique due to its prodrug nature, which allows it to reduce the gastrointestinal side effects commonly associated with diclofenac. This makes it a valuable alternative for patients who require long-term NSAID therapy but are at risk of gastrointestinal complications .
Biological Activity
1-(2,6-Dichlorophenyl)-2-indolinone, known for its structural similarity to diclofenac, has garnered attention for its potential biological activities, particularly in the realm of anti-inflammatory effects. This article explores its synthesis, biological mechanisms, and pharmacological applications based on recent research findings.
- Molecular Formula : C₁₄H₁₁Cl₂NO₂
- Molecular Weight : 296.15 g/mol
- Melting Point : 156-158 °C
- CAS Number : 15362-40-0
The compound is characterized by a dichlorophenyl group at the 1-position and an indole structure at the 2-position, making it a unique derivative of indolinone .
Synthesis
The synthesis of this compound can be achieved through various methods, often involving the reaction of 2,6-dichlorophenol with phenylamine. High-performance liquid chromatography (HPLC) has been utilized to ensure purity and separation from related compounds .
Anti-inflammatory Properties
This compound acts as a prodrug for diclofenac, which is widely recognized for its anti-inflammatory properties. The compound inhibits cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, leading to reduced prostaglandin synthesis. This inhibition is critical in managing pain and inflammation associated with various conditions such as rheumatoid arthritis and osteoarthritis .
Mechanism of Action :
- COX Inhibition : The compound exhibits potent inhibitory activity against COX enzymes with IC50 values reported as low as 4 nM for COX-1 and 1.3 nM for COX-2 in vitro . This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs.
Additional Biological Activities
Beyond its anti-inflammatory effects, indole derivatives like this compound have been associated with:
- Antiviral Activity : Some studies suggest potential antiviral properties against specific viruses.
- Anticancer Properties : Research indicates that similar compounds may exhibit cytotoxic effects against various cancer cell lines .
Pharmacokinetics
The pharmacokinetic profile of diclofenac (the active form) indicates rapid absorption following oral administration, with peak plasma levels reached within 1.5 to 2.5 hours. The compound is highly protein-bound (approximately 99.5%), which influences its bioavailability and therapeutic efficacy .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Q & A
Basic Research Questions
Q. What is the synthetic route for 1-(2,6-dichlorophenyl)-2-indolinone, and what are the critical parameters for optimizing yield?
The compound is synthesized via cyclization of 2-(2-(2,6-dichlorophenylamino)phenyl)acetic acid. Key steps include:
Dissolving the sodium salt precursor in distilled water under heating to form a homogeneous solution .
Acidification with concentrated HCl to precipitate the intermediate, followed by recrystallization in ethanol.
Cyclization in methanol with catalytic sulfuric acid, yielding 79% of the title compound (m.p. 420–421 K) .
Optimization Tips :
- Control reaction temperature to avoid side reactions.
- Use high-purity solvents to minimize impurities during recrystallization.
Q. What crystallographic data are available for this compound, and how does its molecular geometry influence reactivity?
X-ray diffraction reveals a monoclinic crystal system (space group P2) with cell parameters:
- Å, Å, Å, .
- Dihedral angles between aromatic rings:
- Non-planarity of the dichlorophenyl group may hinder interactions with planar biological targets.
- Weak C–H···O and C–H···π interactions stabilize the crystal lattice .
Q. What analytical methods are recommended for detecting this compound in environmental samples?
- LC-MS/MS : Use solid-phase extraction (SPE) with optimized mobile phases (e.g., methanol/0.1% formic acid) for wastewater analysis. Detection limits (LOD) range at µg L levels .
- UV-Vis Spectroscopy : values correlate with theoretical DFT calculations for structural validation .
Advanced Research Questions
Q. How does this compound function as a transformation product (TP) of diclofenac in wastewater, and what are its environmental implications?
- Formation Pathway : Generated via microbial degradation or photolysis of diclofenac in wastewater .
- Persistence : Detected in effluents at µg L^{-1} concentrations, raising concerns about aquatic toxicity .
Analytical Workflow :
SPE Enrichment : Use hydrophilic-lipophilic balance (HLB) cartridges.
Quantification : Employ isotopic labeling (e.g., C-diclofenac) for accurate tracing .
Q. What computational approaches are suitable for studying structure-activity relationships (SAR) of this compound?
- Molecular Docking : Use crystallographic data (PDB-derived coordinates) to model interactions with anticonvulsant targets like sodium channels .
- DFT Calculations : Analyze electron density maps to predict reactive sites (e.g., lactam oxygen for hydrogen bonding) .
Example Data :
Parameter | Experimental Value | DFT Value |
---|---|---|
C8–C9 Bond Length | 1.4955 Å | 1.492 Å |
O1–C7–N1 Angle | 125.35° | 124.8° |
Q. What contradictions exist in reported pharmacological data, and how can they be resolved?
- Potency Variability : The compound shows high efficacy in maximal electroshock (MES) tests for anticonvulsant activity but lacks a confirmed molecular target .
Resolution Strategies : - Conduct in vitro binding assays (e.g., radioligand displacement) to identify potential receptors.
- Compare SAR with structurally related anticonvulsants (e.g., oxoindole derivatives) .
Q. How do thermodynamic properties (e.g., melting point) inform purification strategies?
- Key Data :
- Use ethanol for recrystallization due to moderate solubility.
- Avoid high-temperature drying to prevent decomposition.
Q. Methodological Tables
Table 1. Crystallographic Parameters
Parameter | Value |
---|---|
Space Group | P2 |
(Å) | 7.1412(8) |
(°) | 105.789(2) |
(Å) | 609.35(12) |
2 | |
1.516 Mg m | |
Source : |
Table 2. Environmental Detection Metrics
Method | LOD (µg L) | Recovery (%) |
---|---|---|
LC-MS/MS | 0.5 | 85–92 |
SPE-LC-UV | 1.0 | 78–84 |
Source : |
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)-3H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(17)18/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCICIFOYVSPMHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C1=O)C3=C(C=CC=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046979 | |
Record name | 1-(2,6-Dichlorophenyl)-2-indolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15362-40-0 | |
Record name | 1-(2,6-Dichlorophenyl)indolin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15362-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,6-Dichlorophenyl)indolin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015362400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2,6-Dichlorophenyl)-2-indolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.802 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2,6-DICHLOROPHENYL)INDOLIN-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL5Y02756K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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